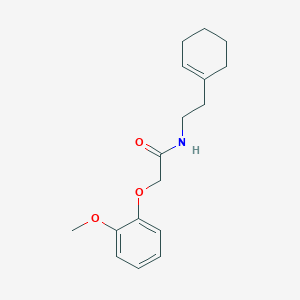![molecular formula C34H38N4O6S2 B322341 N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide](/img/structure/B322341.png)
N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is a complex organic compound with the molecular formula C34H38N4O6S2 and a molecular weight of 662.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to phenyl rings, further connected to a hexanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide typically involves multiple steps, starting with the preparation of the sulfamoyl phenyl intermediates. These intermediates are then reacted with hexanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents like methanol or ethylene glycol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: It is employed in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl groups can form hydrogen bonds with active sites, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide can be compared with other similar compounds, such as:
N,N’-bis(2,4-dimethylphenyl)hexanediamide: Similar structure but lacks the sulfamoyl groups, resulting in different chemical properties and reactivity.
N,N’-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide: Contains hydroxyl groups instead of sulfamoyl groups, leading to different hydrogen bonding capabilities and biological activities. The uniqueness of N,N’-bis{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}hexanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H38N4O6S2 |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
N,N//'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C34H38N4O6S2/c1-23-9-19-31(25(3)21-23)37-45(41,42)29-15-11-27(12-16-29)35-33(39)7-5-6-8-34(40)36-28-13-17-30(18-14-28)46(43,44)38-32-20-10-24(2)22-26(32)4/h9-22,37-38H,5-8H2,1-4H3,(H,35,39)(H,36,40) |
InChI-Schlüssel |
ISIWBJXNYMOITD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322262.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322263.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B322267.png)
![2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B322268.png)
![2-(2-METHOXYPHENOXY)-N-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B322269.png)
![2-(2-methoxyphenoxy)-N-(5-{[(2-methoxyphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B322271.png)
![2-(2-methoxyphenoxy)-N-[4-(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322272.png)
![2-(2-methoxyphenoxy)-N-[4-(4-{[(2-methoxyphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B322273.png)
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B322275.png)
![2-(2,4-dibromophenoxy)-N-(2-{[(2,4-dibromophenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B322276.png)

![5-Benzyl-2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B322281.png)
![5-Benzyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B322282.png)
